molecular formula C4H3ClO2 B3353715 2(5H)-Furanone, 4-chloro- CAS No. 56453-85-1

2(5H)-Furanone, 4-chloro-

Cat. No. B3353715
CAS RN: 56453-85-1
M. Wt: 118.52 g/mol
InChI Key: KNPNOTCWYKOXTH-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4-chloro- is a chemical compound that has been of significant interest in scientific research due to its potential biological and medicinal applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied.

Scientific Research Applications

Atmospheric Degradation

The reaction of 2(5H)-Furanone, specifically 5-chloro-2(5H)-furanone, with Cl atoms has been studied to understand its role in atmospheric degradation. This reaction is significant in areas with high concentrations of chlorine atoms, such as marine, coastal, and industrial regions. The study found that the addition of Cl atoms to the double bond of furan is the primary reaction pathway (Villanueva et al., 2007).

Genotoxic Activity

Chlorohydroxyfuranones (CHFs), including variants of 2(5H)-Furanone, exhibit genotoxic effects. In vitro studies using mouse lymphoma cells and rat hepatocytes demonstrated the DNA damaging properties of these compounds. This research provides insights into the genetic damages induced by CHFs (Le Curieux et al., 1999).

Environmental Presence in Water

The presence of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a strong mutagen, has been detected in chlorinated drinking and humic waters. This compound accounts for a significant portion of the mutagenicity observed in these water samples (Hemming et al., 1986).

Flavor Compounds in Food

Furanones, including 2(5H)-Furanone derivatives, are found in various cooked foodstuffs and are important for flavor. They are formed mainly through Maillard reactions during heating. These compounds contribute to flavors in products like soy sauce, beer, and various fruits (Slaughter, 2007).

Mutagenicity Studies

Research has shown that various furanones, including chlorinated 2(5H)-furanones, are mutagenic. These studies provide critical data for understanding the mutagenic potential of these compounds and their derivatives, which is important for assessing environmental and health risks (Lalonde et al., 1997).

properties

IUPAC Name

3-chloro-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO2/c5-3-1-4(6)7-2-3/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPNOTCWYKOXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488556
Record name 4-Chlorofuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56453-85-1
Record name 4-Chlorofuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(5H)-Furanone, 4-chloro-
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2(5H)-Furanone, 4-chloro-
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Reactant of Route 4
2(5H)-Furanone, 4-chloro-
Reactant of Route 5
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Reactant of Route 6
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